

Thermal stability and degradation of 6-Amino-1-methyl-2-oxoindoline

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Compound of Interest

Compound Name: 6-Amino-1-methyl-2-oxoindoline

Cat. No.: B1524890

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An In-Depth Technical Guide to the Thermal Stability and Degradation of **6-Amino-1-methyl-2-oxoindoline**

Introduction

6-Amino-1-methyl-2-oxoindoline is a substituted oxindole, a heterocyclic scaffold of significant interest in pharmaceutical chemistry. Oxindole derivatives are core structures in numerous biologically active compounds and serve as versatile intermediates in the synthesis of complex drug candidates.^{[1][2]} The journey of a promising intermediate like **6-Amino-1-methyl-2-oxoindoline** from the laboratory to a viable drug product is contingent upon a thorough understanding of its chemical and physical stability.

The stability of a drug substance is a critical quality attribute that directly impacts its safety, efficacy, and shelf life.^[3] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous stability testing to characterize how a substance changes over time under the influence of temperature, humidity, and light.^[3] ^[4] Forced degradation, or stress testing, is an indispensable component of this process. It involves subjecting the molecule to harsh conditions to deliberately induce degradation, thereby providing profound insights into its intrinsic stability, potential degradation pathways, and the formation of related impurities.^{[4][5]}

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for evaluating the thermal stability and degradation of **6-Amino-1-methyl-2-oxoindoline**. We will move beyond mere protocol recitation to explain the causality

behind experimental choices, ensuring a robust and scientifically sound approach. This document will cover the molecule's physicochemical properties, predict its degradation pathways based on chemical principles, detail step-by-step experimental protocols for thermal analysis and forced degradation, and outline the analytical methodologies required for degradant profiling.

Physicochemical Profile of 6-Amino-1-methyl-2-oxoindoline

A foundational understanding of a molecule's structure is paramount to predicting its stability. The key functional groups within **6-Amino-1-methyl-2-oxoindoline**—an aromatic amine, an N-substituted lactam, and an electron-rich benzene ring—are the primary determinants of its reactivity and potential degradation routes.

Property	Value	Source
IUPAC Name	6-amino-1-methyl-1,3-dihydro-2H-indol-2-one	[6]
CAS Number	813424-16-7	[6]
Molecular Formula	C ₉ H ₁₀ N ₂ O	[6]
Molecular Weight	162.19 g/mol	[6]
Physical Form	Solid	[6]
Recommended Storage	2-8 °C	[6]

The lactam ring is a potential site for hydrolysis, while the aniline-like amino group and the adjacent aromatic ring are susceptible to oxidation. The N-methylation prevents certain reactions but also influences the overall electron distribution and stability of the heterocyclic system.

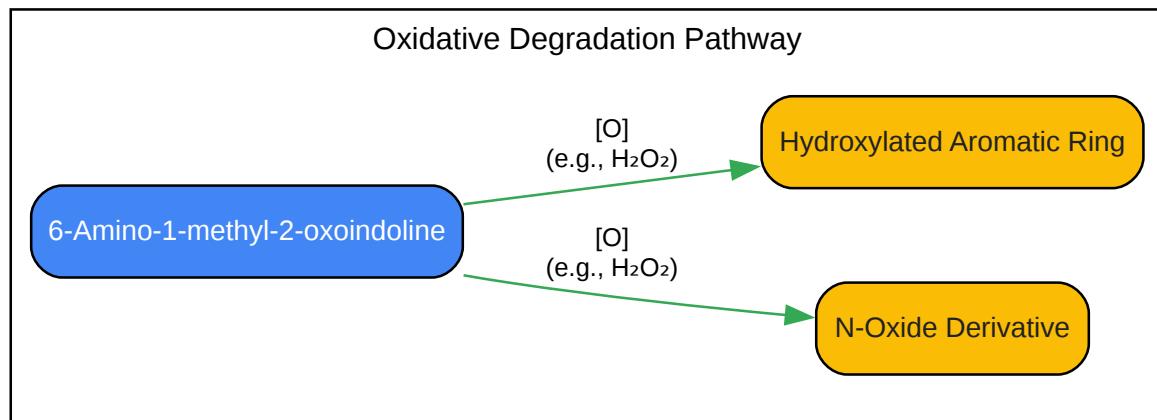
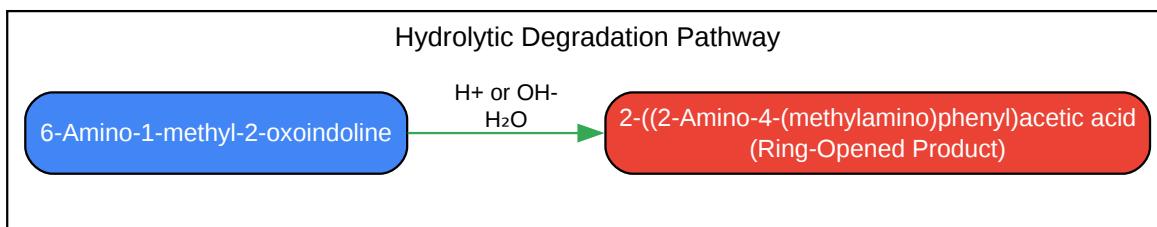
Predicted Degradation Pathways

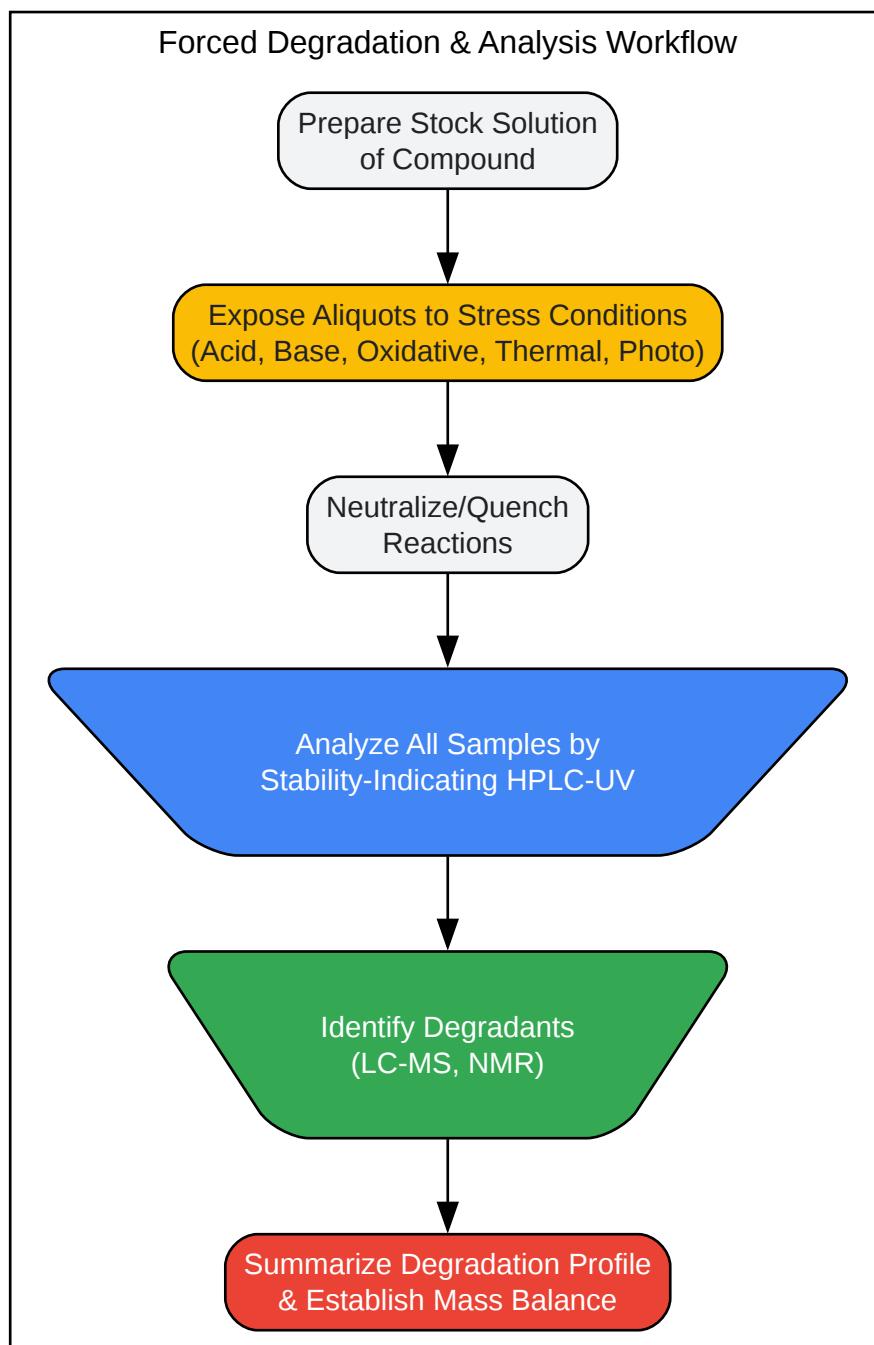
Based on the functional groups present, we can hypothesize several primary degradation pathways. These predictions form the basis for designing a comprehensive forced degradation

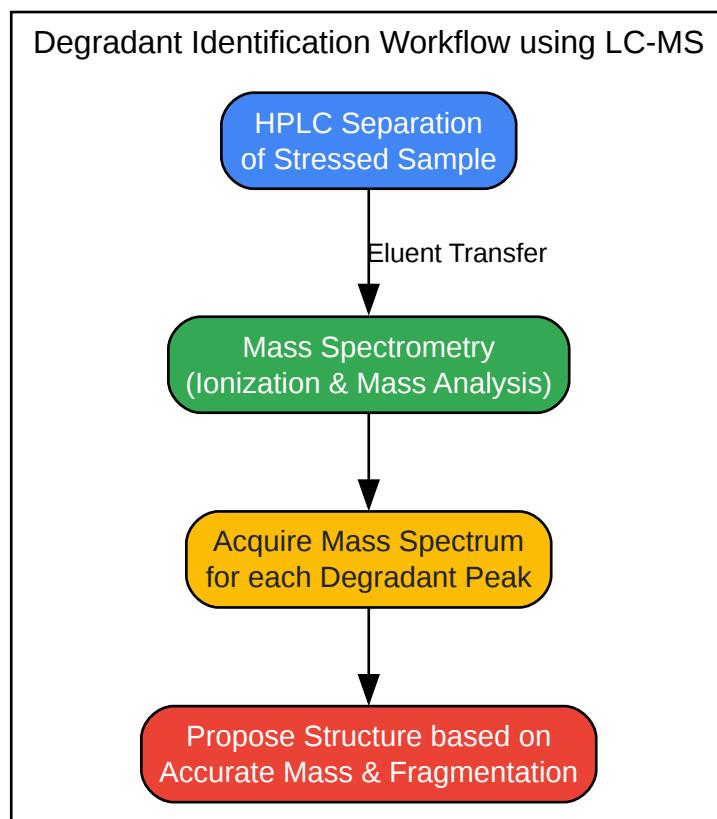
study.

Hydrolytic Degradation

The five-membered lactam (an internal cyclic amide) is susceptible to ring-opening via hydrolysis under both acidic and basic conditions. This is often a primary degradation pathway for lactam-containing pharmaceuticals. The reaction cleaves the amide bond, resulting in the formation of a substituted 2-aminophenylacetic acid derivative.







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